molecular formula C6H6S4 B025345 1,2,4,5-Benzenetetrathiol CAS No. 20133-21-5

1,2,4,5-Benzenetetrathiol

Cat. No.: B025345
CAS No.: 20133-21-5
M. Wt: 206.4 g/mol
InChI Key: KVPDTCNNKWOGMZ-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetrathiol is an organic compound with the molecular formula C6H6S4. It is characterized by the presence of four thiol groups (-SH) attached to a benzene ring at the 1, 2, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with thiol reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the substitution of fluorine atoms with thiol groups .

Industrial Production Methods: Industrial production of benzene-1,2,4,5-tetrathiol often involves large-scale chemical reactions using readily available precursors. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,4,5-tetrathiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene-1,2,4,5-tetrathiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Benzene-1,2,4,5-tetrathiol is unique due to its four thiol groups, which provide distinct chemical reactivity compared to hydroxyl or halogen-substituted benzenes. This uniqueness makes it valuable in applications requiring strong nucleophilic or redox properties .

Properties

IUPAC Name

benzene-1,2,4,5-tetrathiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDTCNNKWOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507945
Record name Benzene-1,2,4,5-tetrathiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20133-21-5
Record name 1,2,4,5-Benzenetetrathiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20133-21-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4,5-tetrathiol
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URL https://comptox.epa.gov/dashboard/DTXSID20507945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20133-21-5
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Synthesis routes and methods

Procedure details

In a 3-1 sulfonating flask, 1,850 ml of dry n-propylamine and 9.6 g of granulated lithium are initially introduced under a nitrogen inert atmosphere. The mixture is stirred at room temperature until the blue colour persists, and 55.0 g of solid 1,2,4,5-tetraethylthiobenzene are then added. A slight exothermic reaction sets in, which is kept under control by cooling with an ice-bath to prevent the inside temperature of pg,7 the solution from exceeding 38° C. After the exothermic reaction has subsided, stirring is continued for 16-20 hours under a gentle stream of N2, a further 400 mg of lithium are then added, and the mixture is heated at the reflux temperature for half an hour. The mixture is then cooled to 10° C. and 18.5 g of dry NH4Cl are added in portions. The mixture is heated to the boiling temperature of propylamine, about 1,500 ml of which are distilled off. The suspension, which has become viscous and greenish, is cooled to 5° C. and brought to a pH of 1 by the dropwise addition of 5N HCl. The temperature should not exceed 10° C. during this addition. The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas, the organic phase is dried with Na2SO4 and then evaporated to half its volume and cooled to -21° C. Tetramercaptobenzene precipitates as slightly greenish crystals. Yield: 20.5 g (57.5% of theory). Melting point (m.p.): 139°-142° C.
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